3-(3-(Trifluoromethoxy)phenyl)propan-1-ol
Overview
Description
3-(3-(Trifluoromethoxy)phenyl)propan-1-ol is an organic compound with the molecular formula C10H11F3O2 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethoxy)phenyl)propan-1-ol typically involves the reaction of 3-(trifluoromethyl)benzyl bromide with 3-hydroxypropyl phenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethoxy)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-(Trifluoromethoxy)phenyl)propanal or 3-(3-(Trifluoromethoxy)phenyl)propanone.
Reduction: Formation of 3-(3-(Trifluoromethoxy)phenyl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-(Trifluoromethoxy)phenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethoxy)phenyl)propan-1-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(Trifluoromethyl)phenyl)propan-1-ol
- 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol
- 3-(3-(Trifluoromethyl)benzyl)oxyphenylpropan-1-ol
Uniqueness
3-(3-(Trifluoromethoxy)phenyl)propan-1-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .
Biological Activity
3-(3-(Trifluoromethoxy)phenyl)propan-1-ol is an organofluorine compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, synthesizing information from diverse sources to provide a comprehensive overview.
This compound features a trifluoromethoxy group attached to a phenyl ring, which is linked to a propan-1-ol chain. This structural configuration contributes to its unique chemical behavior and biological activity.
Property | Value |
---|---|
Molecular Formula | C10H12F3O |
Molecular Weight | 224.20 g/mol |
Appearance | Brown oil |
Melting Point | Not specified |
Boiling Point | Not specified |
1. Antioxidant Properties
Research indicates that arylpropanols, including compounds like this compound, exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
The compound has shown potential in anti-inflammatory applications. Studies suggest that the trifluoromethyl group enhances the compound's ability to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .
3. Neuropharmacological Activity
Recent studies have explored the neuropharmacological effects of similar compounds with trifluoromethyl groups. For instance, compounds containing this group have been linked to serotonin receptor modulation, which is crucial in managing mood disorders such as depression . The antidepressant-like effects observed in related compounds suggest that this compound may also influence serotonergic pathways.
Study on Antidepressant-Like Effects
A study evaluating the antidepressant potential of related compounds revealed significant findings regarding the modulation of serotonergic systems. The research involved administering various doses of a compound with a similar structure to mice and assessing their behavior in forced swimming tests (FST) and tail suspension tests (TST). Results indicated that these compounds significantly reduced immobility time, suggesting an antidepressant-like effect mediated through serotonin receptors .
Pharmacological Characterization
A detailed pharmacological characterization was conducted on related organofluorine compounds, highlighting their interactions with biological targets. This research emphasized the importance of the trifluoromethyl group in enhancing binding affinity to target receptors, thus improving therapeutic efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The trifluoromethyl group influences the electronic properties of the compound, enhancing its interaction with various receptors, particularly those involved in neurotransmission.
- Antioxidative Mechanism : The ability to scavenge free radicals contributes to reducing oxidative damage in cells.
- Inflammatory Pathway Inhibition : The compound may inhibit the expression of pro-inflammatory cytokines through various signaling pathways.
Properties
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)15-9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7,14H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBCIAHXKPFUCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294934 | |
Record name | 3-(Trifluoromethoxy)benzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057671-55-2 | |
Record name | 3-(Trifluoromethoxy)benzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1057671-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethoxy)benzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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